3,3-Difluorocyclopentane-1-carbothioamide
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Overview
Description
3,3-Difluorocyclopentane-1-carbothioamide is a chemical compound with the molecular formula C₆H₉F₂NS It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentane-1-carbothioamide typically involves the fluorination of cyclopentane derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of cyclopentane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentane is then reacted with thiourea under appropriate conditions to form the carbothioamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorocyclopentane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorocyclopentane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Difluorocyclopentane-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbothioamide group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 3,3-Difluorocyclopentane-1-carboxamide
- 3,3-Difluorocyclopentane-1-carboxylic acid
- 3,3-Difluorocyclopentane-1-thiol
Uniqueness: 3,3-Difluorocyclopentane-1-carbothioamide is unique due to the presence of both fluorine atoms and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,3-difluorocyclopentane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NS/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGURNQIDICDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=S)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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